Saxagliptin hydrate

描述

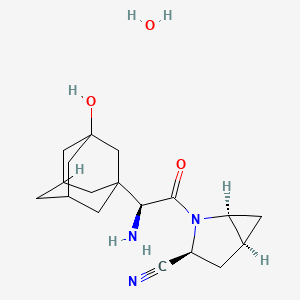

- 其化学式为 C18H25N3O2 ,分子量为 315.41 g/mol 。

- 该化合物选择性抑制 DPP-4,导致内源性胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌肽 (GIP) 水平升高,从而调节血糖水平 .

沙格列汀水合物: or ) 是一种有效的二肽基肽酶-4 (DPP-4) 抑制剂。

作用机制

- 沙格列汀抑制 DPP-4,延长 GLP-1 和 GIP 的作用。

- GLP-1 增强胰岛素分泌,改善外周组织的葡萄糖利用率。

生化分析

Biochemical Properties

Saxagliptin hydrate plays a significant role in biochemical reactions. It inhibits DPP-4, an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to DPP-4, forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects. The half-life of plasma DPP-4 inhibition with this compound 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP-4 inhibition . It is primarily metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

Transport and Distribution

This compound is orally absorbed and can be administered with or without food . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

准备方法

合成路线: 沙格列汀水合物的合成路线涉及多个步骤,从易获得的前体开始。

反应条件: 合成过程中采用特定的反应条件、试剂和催化剂。

工业生产: 工业规模的生产方法确保了高效且经济高效的合成。

化学反应分析

反应: 沙格列汀水合物会发生各种反应,包括氧化、还原和取代。

常见试剂: 酸、碱和过渡金属催化剂等试剂起着至关重要的作用。

主要产物: 形成的主要产物包括沙格列汀的水合物形式。

科学研究应用

化学: 研究人员研究沙格列汀水合物的反应性、稳定性和潜在的修饰。

生物学: 它影响葡萄糖稳态,并可能影响胰岛β细胞功能。

医药: 用于治疗 2 型糖尿病,增强胰岛素分泌。

工业: 制药公司探索其在药物开发中的应用。

相似化合物的比较

- 沙格列汀因其对 DPP-4 的选择性和可逆结合而脱颖而出。

- 类似的化合物包括其他 DPP-4 抑制剂,如西格列汀和利格列汀。

生物活性

Saxagliptin hydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glycemic control through various biological mechanisms, particularly by increasing insulin secretion and reducing glucagon levels. This article explores the biological activity of this compound, highlighting its effects on β-cell function, its pharmacokinetics, and relevant clinical studies.

Saxagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, saxagliptin increases insulin secretion from pancreatic β-cells in response to meals and decreases glucagon release from α-cells, thereby lowering blood glucose levels.

Key Mechanisms:

- Inhibition of DPP-4 : Reduces degradation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

- Enhancement of β-cell Function : Saxagliptin has been shown to induce β-cell proliferation and improve insulin secretion capacity in diabetic models .

- Stromal Cell-Derived Factor-1α (SDF-1α) : Saxagliptin treatment restores SDF-1α levels, which promotes β-cell survival and proliferation, suggesting a protective role against β-cell failure .

Pharmacokinetics

Saxagliptin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 0.75 hours. The pharmacokinetic profile indicates that saxagliptin has a half-life of approximately 2.5 hours, allowing for once-daily dosing . The drug is primarily metabolized by the liver through cytochrome P450 enzymes, particularly CYP3A4/5.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of saxagliptin in improving glycemic control in patients with T2DM. Below is a summary table of key findings from various clinical trials:

Case Studies

- Improvement in Glycemic Control : In a study involving patients with T2DM inadequately controlled on metformin alone, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks, demonstrating its effectiveness as an add-on therapy .

- β-cell Proliferation in Diabetic Models : Research conducted on high-fat diet/stz-induced diabetic rats showed that treatment with saxagliptin led to increased β-cell proliferation and improved insulin secretion capacity. This study highlighted the role of SDF-1α in mediating these effects .

Safety Profile

Saxagliptin is generally well tolerated, with a low incidence of hypoglycemia compared to other antidiabetic medications. Common adverse events include upper respiratory tract infections and urinary tract infections, but serious adverse events are rare . The drug is considered weight neutral and does not significantly impact body weight.

属性

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNTWHMDBNQQPX-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945667-22-1 | |

| Record name | Saxagliptin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saxagliptin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。